1,4-双(2-丙炔氧基)苯

描述

Synthesis Analysis

The synthesis of compounds related to 1,4-bis(2-propynyloxy)benzene, such as 1,4-bis(allenyloxy)benzene, involves the use of radical initiators like AIBN and can be carried out at elevated temperatures to afford polymers with reactive double bonds and methyl groups in the side chain . Although the exact synthesis of 1,4-bis(2-propynyloxy)benzene is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

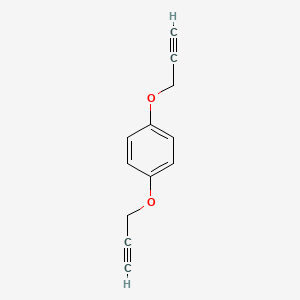

The molecular structure of 1,4-bis(2-propynyloxy)benzene would likely be planar due to the conjugation of the alkyne with the benzene ring. Compounds with similar structures, such as 1,4-bis((4-nitrophenoxy)methyl)benzene, have been characterized by X-ray crystallography, which could provide insights into the potential geometry and conformation of 1,4-bis(2-propynyloxy)benzene .

Chemical Reactions Analysis

Compounds with alkyne groups, like 1,4-bis(2-propynyloxy)benzene, can participate in various chemical reactions. For instance, they can undergo cycloaddition reactions, as seen with 1,2-bis(phenylethynyl)benzene . The presence of electron-withdrawing or electron-donating substituents on the benzene ring can significantly affect the reactivity of such compounds .

Physical and Chemical Properties Analysis

The physical properties of 1,4-bis(2-propynyloxy)benzene would be influenced by its molecular structure. Compounds with similar structures exhibit properties like fluorescence in solution and the ability to form liquid crystalline phases . The chemical properties would include reactivity associated with the alkyne functional groups, which could be utilized in various organic transformations.

科学研究应用

Application 1: Synthesis of Derivatives

- Summary of Application : 1,4-Bis(2-propynyloxy)benzene is used in the synthesis of its derivatives. These derivatives are synthesized by allowing differently substituted phenol and aniline derivatives to react with propargyl bromide .

- Methods of Application : The reaction conditions were optimized for temperature, solvents, bases, and their concentration. The compounds were synthesized in good yields (53–85%). Phenol derivatives gave better yields compared to aniline .

- Results or Outcomes : The synthesized compounds were found to have potential antiurease and antibacterial effects against several harmful substances . For example, 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene was found to be the most active compound against the urease enzyme with a percentage inhibition of 82.00±0.09 at 100 µg/mL .

Application 2: Preparation of Nano-CeO2 Particles

- Summary of Application : 1,4-Bis(prop-2-ynoxy)benzene is used as a reactant for the preparation of nano-CeO2 particles that are capped with galactose functionalized pillar .

Application 3: Non-Isocyanate Curing Agents

- Summary of Application : 1,4-Bis(2-propynyloxy)benzene is used in the synthesis of non-isocyanate curing agents. These agents are a potential replacement for isocyanate-based curators .

- Methods of Application : The curing agents were prepared from the reaction of dicarboxy or dihydroxybenzene with propargyl bromide in the presence of potassium carbonate . The kinetics of the curing reaction between glycidyl azide polymer (GAP) and the synthesized alkynes were studied using time-resolved FT-IR spectroscopy .

- Results or Outcomes : The curing reaction was faster when the temperature was increased. All the curing reactions followed first-order kinetics and the corresponding activation energy of the curing reaction for the systems was found to be 15.56 and 13.22 kcal mol −1 . GAP cured with non-isocyanate curators offered good mechanical properties compared to GAP cured with isocyanate (N-100) .

Application 4: One-pot Synthesis of Polyisoxazoles

属性

IUPAC Name |

1,4-bis(prop-2-ynoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-3-9-13-11-5-7-12(8-6-11)14-10-4-2/h1-2,5-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCQCPUUPWRQKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

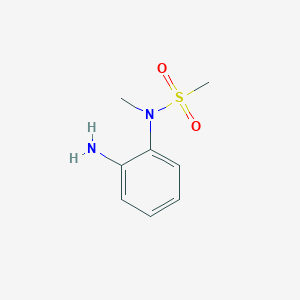

C#CCOC1=CC=C(C=C1)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis(2-propynyloxy)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-1H-imidazo[4,5-B]pyrazine](/img/structure/B1281953.png)

![2-Bromo-6-methylpyrazino[2,3-b]pyrazine](/img/structure/B1281954.png)